

physical and chemical properties of 3-(Chloromethyl)tetrahydrofuran

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Compound of Interest

Compound Name: 3-(Chloromethyl)tetrahydrofuran

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An In-depth Technical Guide to 3-(Chloromethyl)tetrahydrofuran

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Chloromethyl)tetrahydrofuran (CAS No. 89181-22-6) is a heterocyclic organic compound. It belongs to the class of substituted tetrahydrofurans, a structural motif found in numerous natural products and pharmacologically active molecules. The presence of a reactive chloromethyl group attached to the tetrahydrofuran ring at the 3-position makes it a potentially valuable intermediate in organic synthesis. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and a discussion of its potential applications in research and drug development. It is important to distinguish this compound from its more commonly documented isomer, 2-(Chloromethyl)tetrahydrofuran (CAS No. 3003-84-7), as their physical and chemical properties differ.

Physical and Chemical Properties

Quantitative data for **3-(Chloromethyl)tetrahydrofuran** is not extensively reported in peer-reviewed literature. The following table summarizes available data from chemical suppliers and databases.

| Property | Value | Source |
|-------------------|--|---|
| Molecular Formula | C ₅ H ₉ ClO | [1] [2] |
| Molecular Weight | 120.58 g/mol | [1] [2] |
| CAS Number | 89181-22-6 | [1] [2] |
| Appearance | Not Specified | - |
| Boiling Point | 55-56 °C (at 16 Torr) | [3] |
| Density | 1.074 ± 0.06 g/cm ³ (Predicted) | [3] |
| Solubility | Not Specified | - |
| Purity | Typically ≥98% | [2] |

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of **3-(Chloromethyl)tetrahydrofuran** is not readily available in the published literature. However, a logical synthetic route involves the preparation of the precursor alcohol, 3-(hydroxymethyl)tetrahydrofuran, followed by chlorination.

Synthesis of 3-(hydroxymethyl)tetrahydrofuran

The synthesis of the precursor alcohol can be achieved via the acid-catalyzed dehydration of 1,2,4-butanetriol.

Materials:

- 1,2,4-Butanetriol
- p-Toluenesulfonic acid monohydrate (catalyst)
- Vigreux column
- Distillation apparatus

Procedure:

- A flask is charged with 1,2,4-butanetriol and a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., approximately 0.5-1% by weight).
- The flask is fitted with a Vigreux column and a distillation head.
- The mixture is heated to a temperature of 180-220°C.
- The product, 3-hydroxytetrahydrofuran, is collected by distillation. The initial fraction will contain water, followed by the desired product.
- The collected product can be further purified by fractional distillation under reduced pressure. Pure 3-hydroxytetrahydrofuran has a boiling point of 93-95°C at 26 mm Hg.

Representative Protocol for Chlorination of 3-(hydroxymethyl)tetrahydrofuran

The conversion of the precursor alcohol to **3-(Chloromethyl)tetrahydrofuran** can be achieved using standard chlorinating agents, such as thionyl chloride (SOCl_2), often in the presence of a base like pyridine to neutralize the HCl byproduct.

Materials:

- 3-(hydroxymethyl)tetrahydrofuran
- Thionyl chloride (SOCl_2)
- Pyridine (optional)
- Anhydrous diethyl ether or dichloromethane (solvent)
- Separatory funnel
- Rotary evaporator

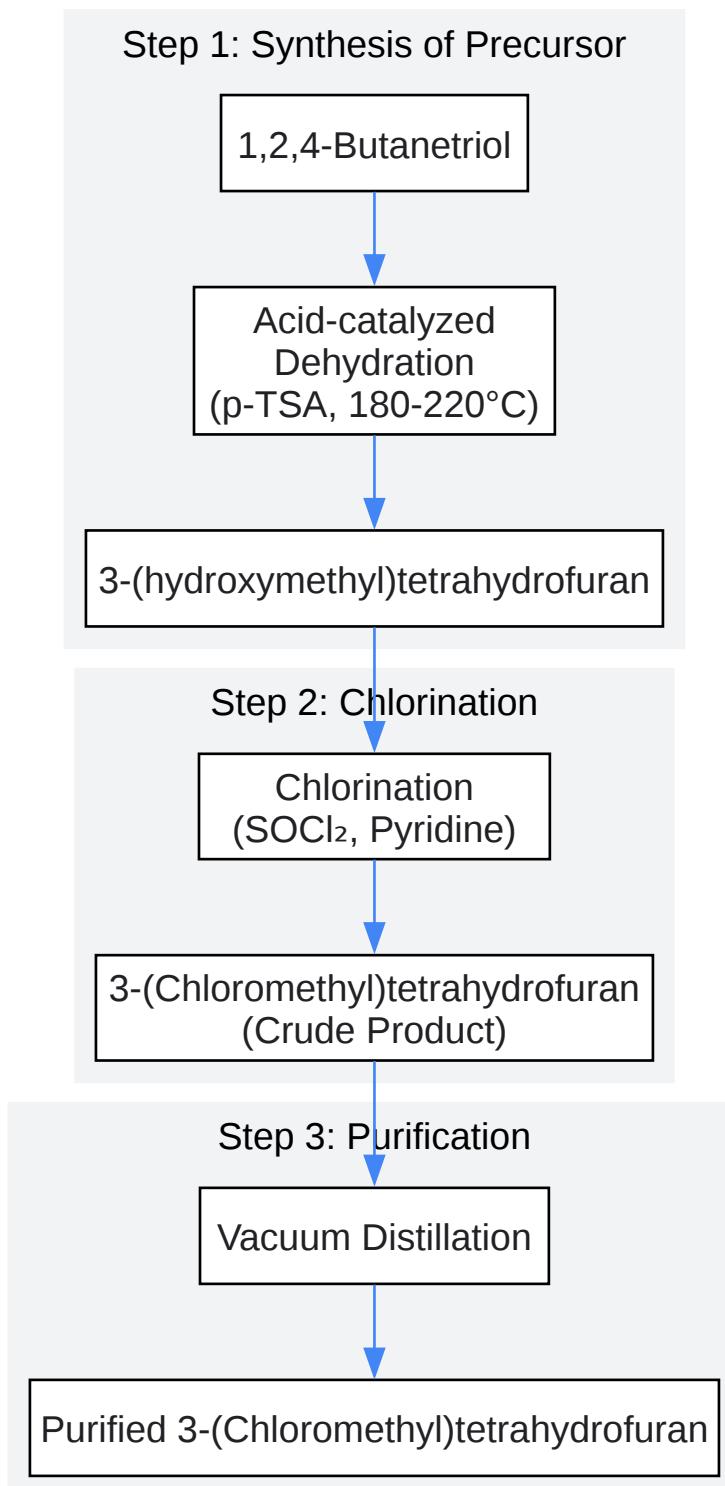
Procedure:

- In a round-bottom flask, dissolve 3-(hydroxymethyl)tetrahydrofuran in an anhydrous solvent such as diethyl ether or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

- Cool the solution in an ice bath to 0°C.
- Slowly add thionyl chloride (approximately 1.1 to 1.5 molar equivalents) dropwise to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC is recommended).
- Quench the reaction by carefully adding it to ice-cold water or a saturated sodium bicarbonate solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used for the reaction.
- Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
- Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by vacuum distillation to yield **3-(Chloromethyl)tetrahydrofuran**.

Mandatory Visualizations

Synthetic Workflow for 3-(Chloromethyl)tetrahydrofuran

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Caption: Proposed synthetic pathway for **3-(Chloromethyl)tetrahydrofuran**.

Chemical Reactivity and Applications

The chemical reactivity of **3-(Chloromethyl)tetrahydrofuran** is primarily dictated by the primary alkyl chloride functional group. The carbon atom of the chloromethyl group is electrophilic and is susceptible to nucleophilic substitution reactions, likely proceeding through an S_N2 mechanism. This allows for the introduction of the 3-(tetrahydrofurfuryl)methyl moiety into various molecular scaffolds.

Potential Applications in Drug Development:

- **Building Block:** The tetrahydrofuran ring is a common structural feature in many biologically active compounds. **3-(Chloromethyl)tetrahydrofuran** can serve as a building block to synthesize more complex molecules with potential therapeutic applications.
- **Linker Moiety:** The reactive handle allows for its conjugation to other molecules of interest, potentially serving as a linker in the development of probes or drug delivery systems.

While specific examples of its use in the synthesis of marketed drugs are not readily found, the general importance of substituted tetrahydrofurans in medicinal chemistry suggests its potential as a valuable intermediate. For instance, a computational study has investigated the reaction of substituted chloromethyl tetrahydrofuran derivatives with trimethylamine, providing insights into their reactivity.^[4]

Spectral Characterization

Experimental spectral data for **3-(Chloromethyl)tetrahydrofuran** is not widely available. However, the expected spectral characteristics can be predicted based on its structure.

- **1H NMR:** The spectrum would be expected to show complex multiplets for the protons on the tetrahydrofuran ring. A distinct signal, likely a doublet, would be expected for the methylene protons of the chloromethyl group (-CH₂Cl).
- **^{13}C NMR:** The spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the chloromethyl group would be expected to appear in the range of 40-50 ppm.

- IR Spectroscopy: Characteristic peaks would include C-H stretching vibrations around 2850-3000 cm⁻¹, a C-O-C stretching vibration for the ether linkage around 1050-1150 cm⁻¹, and a C-Cl stretching vibration in the fingerprint region (typically 600-800 cm⁻¹).
- Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an approximate ratio of 3:1, which is characteristic of a compound containing one chlorine atom. Fragmentation would likely involve the loss of the chloromethyl group or cleavage of the tetrahydrofuran ring.

Conclusion

3-(Chloromethyl)tetrahydrofuran is a chemical intermediate with potential applications in organic synthesis, particularly in the fields of pharmaceutical and materials science. While detailed experimental data for this specific isomer is sparse in the public domain, its synthesis can be reasonably achieved through the chlorination of its corresponding alcohol. Its reactivity as a primary alkyl halide makes it a useful building block for introducing the 3-(tetrahydrofurfuryl)methyl group into more complex structures. Further research into the specific reactions and applications of this compound would be beneficial to fully realize its synthetic potential.

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